![molecular formula C16H16BrNO2 B2691228 2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol CAS No. 477848-05-8](/img/structure/B2691228.png)
2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol” has a CAS Number of 477848-05-8 and a molecular weight of 334.21 .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H16BrNO2/c1-10-4-5-13 (6-11 (10)2)18-9-12-7-14 (20-3)8-15 (17)16 (12)19/h4-9,19H,1-3H3/b18-9+ . This indicates the molecular structure of the compound, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties like melting point, boiling point, density were not found in the search results.Scientific Research Applications
Molecular Structure and Analysis
- Structural Properties : The molecular structure of a similar compound, "2-[(4-Bromophenyl)iminomethyl]-6-methoxyphenol", was analyzed, highlighting the planarity of the molecule supported by the conjugation of the imino group and the aromatic system. This study emphasizes the importance of understanding molecular geometry in chemical analysis and synthesis (Yang et al., 2005).
Bromination Studies
- Bromination Reactions : Research on the bromination of phloroglucinol and its methyl ethers, including products closely related to the compound , provides insights into the reactions and products formed. Such studies are fundamental to organic synthesis and understanding reaction mechanisms (Kiehlmann & Lauener, 1989).
- Bromination of Alcohol Derivatives : The study on the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols and related compounds informs about the influence of electronegative substituents on bromination products. This research is significant in the field of organic chemistry for synthesizing specific brominated compounds (Nakatani et al., 1984).
Synthesis and Characterization
- Synthesis of Brominated Compounds : The synthesis and characterization of brominated compounds, including "2-Bromo-4,5,2′,4′,6′-Pentamethoxyl Benzophenone", are crucial in the development of intermediates for various chemical processes. These studies contribute to the broader field of synthetic chemistry and material science (Jin, 2011).
Catalytic and Inhibitory Properties
- Catalytic and Inhibitory Studies : Research into the catalytic and inhibitory properties of bromophenols, including derivatives of the compound , provides valuable information for the development of new pharmaceuticals and industrial catalysts. These studies can lead to discoveries in drug development and industrial processes (Balaydın et al., 2012).
Antioxidant Activity
- Natural Antioxidants : Studies on the antioxidant activity of naturally occurring bromophenols, such as those found in marine algae, indicate potential applications in food preservation and health supplements. These findings are significant for the food industry and health sciences (Li et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition : Research into the corrosion inhibition efficiency of related compounds provides insights into their potential applications in protecting metals from corrosion. This is particularly relevant in industrial settings where corrosion can be a significant issue (Tawfik, 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-bromo-6-[(3,4-dimethylphenyl)iminomethyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-10-4-5-13(6-11(10)2)18-9-12-7-14(20-3)8-15(17)16(12)19/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWIABSQOBHPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)OC)Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2691146.png)
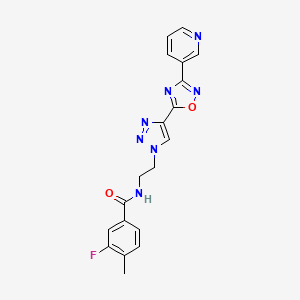
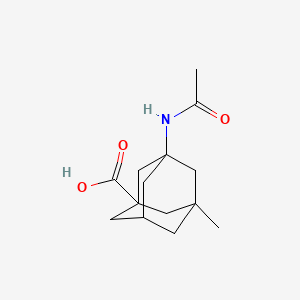
amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2691150.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691152.png)
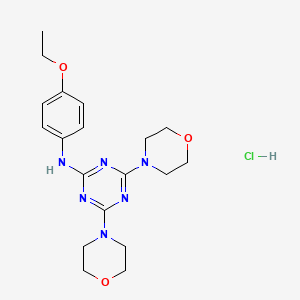
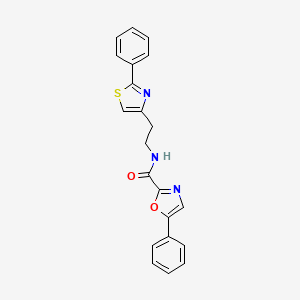

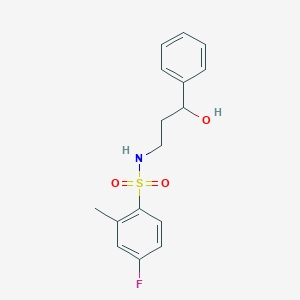
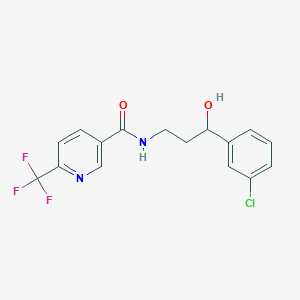
![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2691165.png)
![3-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2691166.png)
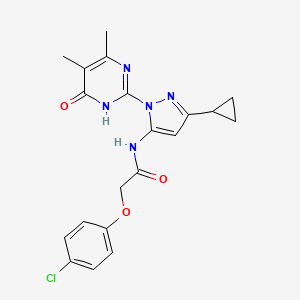
![5-Chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2691168.png)